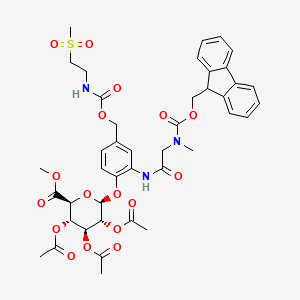
MAC glucuronide linker-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAC Glucuronide Linker-1 (MAC-GL1) is a novel linker molecule that has been developed to enable the synthesis of glucuronide conjugates of small molecules. Glucuronidation is an important metabolic pathway in humans, and the ability to synthesize glucuronide conjugates of small molecules has been a long-standing challenge in drug discovery and development. MAC-GL1 is a new and innovative linker that enables the synthesis of glucuronide conjugates of small molecules in a single step, using a simple and efficient process.
科学的研究の応用
MAC glucuronide linker-1 has been used in a number of scientific research applications, including the synthesis of glucuronide conjugates of small molecules for drug discovery and development, and for the study of metabolic pathways. This compound has also been used in the synthesis of glucuronide conjugates of peptides and proteins for the study of protein-protein interactions.
作用機序
Target of Action
MAC glucuronide linker-1 is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Mode of Action
This compound is a cleavable linker . This means that it can be broken down within the body to release the attached drug . The cleavable nature of this linker allows for the selective release of the cytotoxic drug in the tumor environment, thereby reducing the impact on healthy cells .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific drug that it is linked to in the ADC . The primary role of this compound is to facilitate the delivery of the drug to the target cells . Once the ADC binds to the target cells, the linker is cleaved, releasing the drug to exert its cytotoxic effects .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by the characteristics of the ADC it forms . The linker itself is designed to be stable in the bloodstream, which helps to maintain the integrity of the ADC until it reaches the target cells . Once at the target site, the linker is cleaved to release the drug . The specifics of absorption, distribution, metabolism, and excretion (ADME) would depend on the properties of the individual ADC .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the drug can be specifically directed to cells that express the antigen recognized by the antibody . This allows for a more targeted approach to cancer treatment, potentially reducing side effects and improving efficacy .
Action Environment
The action of this compound is influenced by the tumor microenvironment . The linker is designed to be cleaved specifically in the tumor environment, which is often characterized by lower pH and overexpression of certain enzymes . These conditions trigger the cleavage of the linker and the release of the drug . Therefore, the efficacy and stability of this compound and the ADC it forms can be influenced by factors such as the pH and enzymatic conditions within the tumor .
実験室実験の利点と制限
The main advantage of using MAC glucuronide linker-1 for the synthesis of glucuronide conjugates of small molecules is that it is a simple and efficient process that can be completed in a single step. In addition, the glucuronide conjugates produced by this compound have been shown to be stable and to exhibit the same metabolic properties as native glucuronide conjugates. However, there are some limitations to the use of this compound for lab experiments, including the need for specific reagents and the potential for side reactions.
将来の方向性
There are a number of potential future directions for the use of MAC glucuronide linker-1 in scientific research, including the development of new linkers and reagents for the synthesis of glucuronide conjugates of small molecules, the study of metabolic pathways and protein-protein interactions, the development of new methods for the synthesis of glucuronide conjugates of peptides and proteins, and the development of new technologies for the synthesis of glucuronide conjugates of larger molecules. In addition, there is potential for the use of this compound in the development of new drugs and therapeutic agents.
合成法
The synthesis of MAC glucuronide linker-1 involves the formation of a macrolactone ring, which is then linked to a glucuronic acid moiety. The macrolactone ring is formed by the condensation of an aldehyde, an alcohol, and a carboxylic acid. The glucuronic acid moiety is linked to the macrolactone ring through an ester bond. The synthesis of this compound is a simple and efficient process that can be completed in a single step.
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMXFVQNGHVML-KWMSUFDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

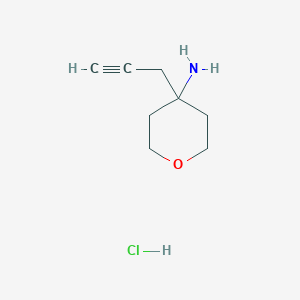
![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)
![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
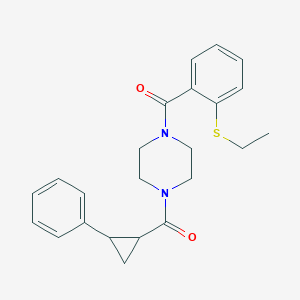

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
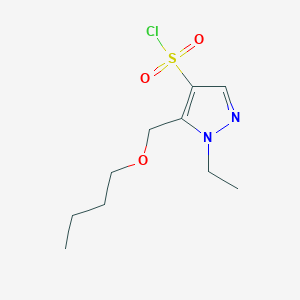
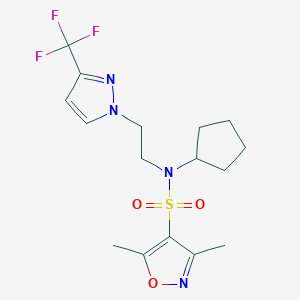
![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)